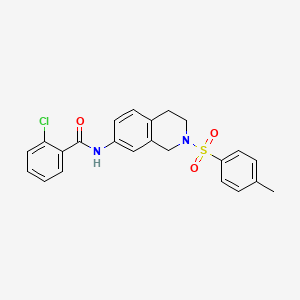
2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, which is a significant class of isoquinoline alkaloids . THIQ-based compounds, both natural and synthetic, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Pictet–Spengler reaction . This reaction is commonly used for the synthesis of a series of N-tosyl-1,2,3,4-tetrahydroisoquinolines . The synthesis of 1,2,3,4-tetrazine 1,3-dioxide has been achieved by a multistep reaction .Molecular Structure Analysis
The molecular formula of this compound is C23H21ClN2O3S. It consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur . The toluenesulfonate (or tosylate) group refers to the −O−SO2C6H4CH3 (–OTs) group, with an additional oxygen attached to sulfur and open valence on an oxygen .Chemical Reactions Analysis
The tosyl group is commonly used as a protecting group for amines in organic synthesis . The resulting sulfonamide structure is extremely stable. It can be deprotected to reveal the amine using reductive or strongly acidic conditions .科学的研究の応用
Synthesis and Potential Applications
2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound of interest in the field of medicinal chemistry due to its structural relationship with various bioactive heterocyclic compounds. While the specific compound is not directly mentioned in the research literature, insights into its potential applications and relevance can be inferred from studies on related heterocyclic carboxamides and benzamide analogs.
Heterocyclic Carboxamides as Antipsychotic Agents : Research on heterocyclic carboxamides, including compounds structurally related to this compound, has revealed potential antipsychotic properties. These compounds have been evaluated for their binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, demonstrating promising in vivo activities in models predictive of antipsychotic efficacy with reduced extrapyramidal side effects (Norman et al., 1996).
Synthesis of Tetrahydroisoquinoline Carboxamides : The synthesis of 1,2,3,4-tetrahydroisoquinoline carboxamides, closely related to the query compound, involves isocyanide-based three-component reactions. These synthetic pathways offer a convenient route to diverse derivatives, highlighting the compound's relevance in generating novel chemical entities with potential pharmacological activities (Schuster, Lázár, & Fülöp, 2010).
Novel Manufacturing Routes for Anticonvulsants : The development of efficient manufacturing processes for related tetrahydroisoquinoline derivatives underscores the importance of such compounds in the synthesis of novel anticonvulsant drugs. These processes involve selective coupling and conversion steps, demonstrating the compound's utility in drug development (Walker et al., 2010).
Imaging Applications : Benzamide analogs, including those structurally related to the query compound, have been synthesized and evaluated as ligands for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors. This research highlights the potential of such compounds in developing diagnostic tools for cancer (Tu et al., 2007).
Fluorinated Heterocycles in Pharmaceuticals : The synthesis of fluorinated heterocycles via rhodium-catalyzed coupling, involving compounds similar to this compound, illustrates the role of such molecules in creating pharmaceuticals and agrochemicals with enhanced properties (Wu et al., 2017).
作用機序
将来の方向性
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that there could be future research directions focusing on the development of novel analogs of this compound.
特性
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c1-16-6-10-20(11-7-16)30(28,29)26-13-12-17-8-9-19(14-18(17)15-26)25-23(27)21-4-2-3-5-22(21)24/h2-11,14H,12-13,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQFQFOMVYRQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2753451.png)
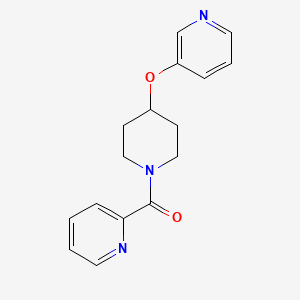

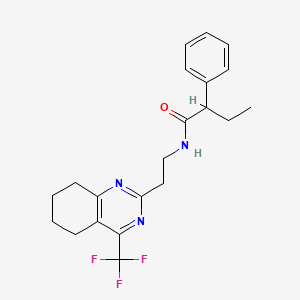
![N-(5-chloro-2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2753458.png)
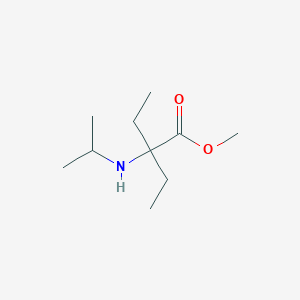
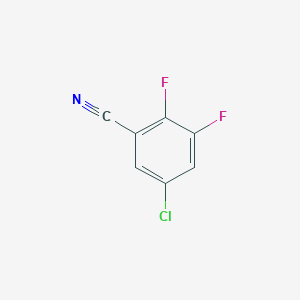
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2753462.png)
![5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753464.png)

![1-ethyl-6-(3-methoxybenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2753468.png)
![2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753471.png)
![3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2753472.png)
